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molecular formula C5H7F3O2 B1295188 4,4,4-trifluoro-3-methylbutanoic acid CAS No. 348-75-4

4,4,4-trifluoro-3-methylbutanoic acid

Cat. No. B1295188
M. Wt: 156.1 g/mol
InChI Key: FFZMMBKGTNDVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563295

Procedure details

In an atmosphere of argon, 12 mg (14.1×10-3 mmol) of Ru(OAc)2 [(S)-(-)-OcH-binap] complex and 434.7 mg (2.82 mmol) of 3-trifluoromethylcrotonic acid were dissolved in 14 ml of methanol, and the resulting solution was put into a 100 ml capacity autoclave and stirred at 25° C. for 63 hours under a hydrogen pressure of 100 atm. The reaction solution was concentrated and then subjected to distillation to obtain 376 mg of (-)-3-trifluoromethylbutanoic acid with a yield of 85%.
[Compound]
Name
Ru(OAc)2
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
434.7 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])/[C:3](/[CH3:8])=[CH:4]\[C:5]([OH:7])=[O:6]>CO>[F:1][C:2]([F:10])([F:9])[CH:3]([CH3:8])[CH2:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Ru(OAc)2
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
434.7 mg
Type
reactant
Smiles
FC(\C(=C/C(=O)O)\C)(F)F
Name
Quantity
14 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 63 hours under a hydrogen pressure of 100 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
FC(C(CC(=O)O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 376 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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